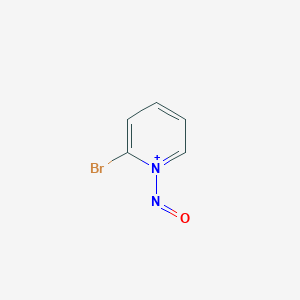
2-Bromo-1-nitrosopyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-nitrosopyridin-1-ium typically involves the bromination of pyridine derivatives. One common method includes the reaction of pyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in achieving high yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-nitrosopyridin-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The nitroso group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinium salts, pyridine derivatives, and more complex aromatic compounds .
Aplicaciones Científicas De Investigación
2-Bromo-1-nitrosopyridin-1-ium has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-nitrosopyridin-1-ium involves its interaction with various molecular targets. The bromine and nitroso groups play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopyridine: Lacks the nitroso group, making it less reactive in certain types of chemical reactions.
1-Nitrosopyridin-1-ium:
3-Bromo-1-nitrosopyridin-1-ium: A positional isomer with different reactivity and properties .
Uniqueness
2-Bromo-1-nitrosopyridin-1-ium is unique due to the presence of both bromine and nitroso groups on the pyridinium ring. This combination enhances its reactivity and broadens its range of applications in various fields, making it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
927826-91-3 |
|---|---|
Fórmula molecular |
C5H4BrN2O+ |
Peso molecular |
188.00 g/mol |
Nombre IUPAC |
2-bromo-1-nitrosopyridin-1-ium |
InChI |
InChI=1S/C5H4BrN2O/c6-5-3-1-2-4-8(5)7-9/h1-4H/q+1 |
Clave InChI |
IJBVLLFJFVVAPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)Br)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
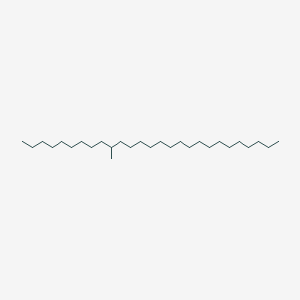


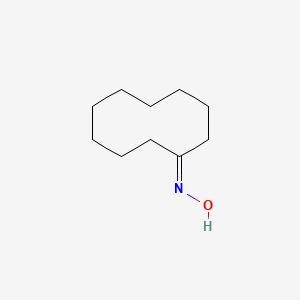

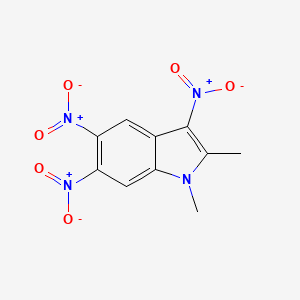
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
![Phenyl[(phenylcarbamoyl)oxy]acetic acid](/img/structure/B14170120.png)

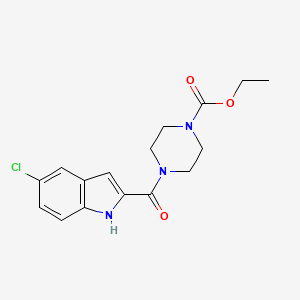
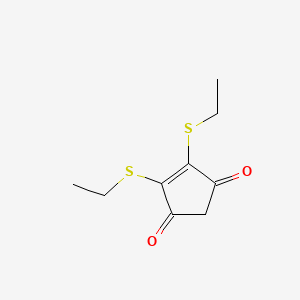

![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
